1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride
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Overview
Description
1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride typically involves multi-step organic reactions. The starting materials might include 7-chloro-8-methylquinoline and 4-chlorobenzaldehyde. The key steps could involve:
Condensation reactions: to form the quinoline core.
Substitution reactions: to introduce the chloro and methyl groups.
Amine alkylation: to attach the diisopentylamino group.
Hydrochloride formation: to obtain the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Quality control: to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the quinoline ring.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent for diseases such as malaria, cancer, and bacterial infections.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride would depend on its specific biological target. Generally, quinoline derivatives can:
Inhibit enzymes: Such as topoisomerases or kinases.
Intercalate DNA: Disrupting DNA replication and transcription.
Modulate receptors: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent derived from quinine.
Mefloquine: Another antimalarial with a related structure.
Uniqueness
1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of the diisopentylamino group, which may confer distinct biological properties and therapeutic potential.
Properties
CAS No. |
6343-45-9 |
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Molecular Formula |
C28H37Cl3N2O |
Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-[bis(3-methylbutyl)amino]-1-[7-chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C28H36Cl2N2O.ClH/c1-18(2)12-14-32(15-13-19(3)4)17-27(33)24-16-26(21-6-8-22(29)9-7-21)31-28-20(5)25(30)11-10-23(24)28;/h6-11,16,18-19,27,33H,12-15,17H2,1-5H3;1H |
InChI Key |
PYDYRUFFMRLQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(CN(CCC(C)C)CCC(C)C)O)C3=CC=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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